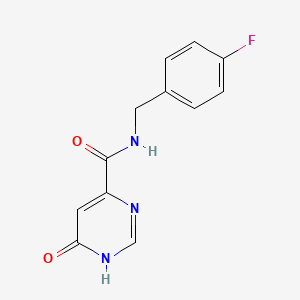

N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHVYDCANBCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group at the 6-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine, such as 4-fluorobenzylamine, under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include amines.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated benzyl group makes it useful in imaging studies using techniques such as positron emission tomography (PET).

Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Core Derivatives

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- Structural Differences: A 1-methyl group and 5-hydroxy substituent replace the 6-hydroxy group in the parent compound. Additional 2-(1-amino-1-methylethyl) substitution on the pyrimidine ring.

- The 5-hydroxy group shifts hydrogen bonding capacity compared to the 6-hydroxy position.

- Synthetic Relevance: This compound is structurally closer to kinase inhibitors, where bulky substituents like 1-methyl and 1-amino-1-methylethyl enhance selectivity .

N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide

- Structural Differences :

- Tetrazole and dioxane moieties replace the hydroxyl group.

- Methoxy group added to the benzyl ring.

- Methoxy increases lipophilicity, possibly improving blood-brain barrier penetration.

- Therapeutic Potential: Such modifications are common in antiviral agents targeting RNA-dependent polymerases .

Non-Pyrimidine Heterocyclic Analogues

N-(4-fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide

- Structural Differences :

- Phthalazine core replaces pyrimidine.

- Two ketone groups at positions 1 and 3.

- Ketone groups may act as electron-withdrawing groups, altering redox properties.

- Application: Used as a luminol derivative in bioconjugation for imaging studies .

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Substituent-Driven Modifications

4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde

- Structural Differences :

- Isopropyl and sulfonamide groups replace hydroxyl and carboxamide.

- Aldehyde group at position 4.

- Functional Implications :

N-(4-Fluorobenzyl)-6-[(4-fluorobenzyl)amino]-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structural Differences :

- Dihydropyridine core replaces pyrimidine.

- Dual 4-fluorobenzyl substituents.

- Functional Implications: The 2-oxo group introduces keto-enol tautomerism, affecting electronic distribution. Side product in synthesis; highlights challenges in regioselective functionalization .

Comparative Analysis Table

Key Research Findings

- Positional Isomerism : Hydroxyl group placement on pyrimidine (5- vs. 6-position) significantly alters hydrogen bonding networks and target selectivity .

- Heterocyclic Replacement : Phthalazine and piperidine analogues demonstrate broader applications in imaging and antiviral therapy compared to pyrimidine derivatives .

- Substituent Impact : Bulky groups (e.g., tetrazole, naphthalene) enhance target affinity but may reduce solubility, necessitating formulation optimization .

Biological Activity

N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a fluorobenzyl group and a hydroxyl group. The presence of these functional groups enhances its lipophilicity and potential for interacting with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : It can bind to cellular receptors, modulating various signal transduction pathways.

- Gene Expression Modulation : The compound may influence the expression of genes related to cell growth and survival, contributing to its anticancer properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon) | 5.0 | Inhibition of PI3K/AKT pathway |

| Caco-2 (Colorectal) | 7.5 | Induction of apoptosis |

In a study examining the effects on HCT-116 cells, treatment with this compound resulted in a significant reduction in PI3K and AKT gene expression, while increasing pro-apoptotic gene BAD expression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against several bacterial strains, suggesting potential as an antimicrobial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide | 10.0 | Methoxy group reduces binding affinity |

| N-(4-bromobenzyl)-6-hydroxypyrimidine-4-carboxamide | 8.0 | Bromine substitution alters electronic properties |

The fluorinated derivative demonstrates enhanced lipophilicity and potentially improved bioavailability compared to its brominated counterpart.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using xenograft models of colorectal cancer. Results indicated significant tumor reduction compared to control groups, highlighting its potential for therapeutic use in oncology.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties against resistant strains of Staphylococcus aureus. The compound was found effective in reducing bacterial load in infected tissues, suggesting its applicability in treating infections caused by resistant bacteria.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide with high yield and purity?

Answer:

Synthesis of this compound typically involves multi-step reactions, including condensation of pyrimidine intermediates with 4-fluorobenzylamine derivatives. Key parameters include:

- Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Catalysts : Use of coupling agents like HATU or EDC for carboxamide formation improves yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., hydroxypyrimidine proton at δ 10.2 ppm, fluorobenzyl aromatic protons at δ 7.3–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 276.0884) .

- HPLC-PDA : Detects impurities (<0.5%) using C18 columns and acetonitrile/water mobile phases .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Discrepancies often arise from assay variability. Methodological solutions include:

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for pH/temperature .

- Dose-response curves : Establish EC50 values across multiple replicates to confirm potency thresholds .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .

Advanced Question: What computational methods are used to predict the binding affinity of this compound with target enzymes?

Answer:

- Molecular docking (AutoDock Vina or Schrödinger) : Models interactions with active sites (e.g., EGFR kinase, PDB ID: 1M17). The fluorobenzyl group often shows hydrophobic contacts, while the hydroxypyrimidine forms hydrogen bonds .

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, calculating RMSD (<2.0 Å indicates stable binding) .

- Free Energy Perturbation (FEP) : Quantifies ΔG binding energy contributions of substituents (e.g., 4-fluoro vs. 4-chloro analogs) .

Intermediate Question: What are the common impurities encountered during synthesis, and how are they characterized?

Answer:

- Byproducts : Unreacted 4-fluorobenzylamine (detected via HPLC retention time: 3.2 min) or hydrolyzed pyrimidine intermediates .

- Oxidation products : 6-ketopyrimidine derivatives (identified by HRMS m/z 292.0838 [M+H]+) .

- Characterization : LC-MS/MS with ion-trap detectors differentiates impurities via fragmentation patterns (e.g., loss of -NHCH2C6H4F at m/z 153) .

Advanced Question: How do substituents on the pyrimidine ring influence the compound's pharmacokinetic properties?

Answer:

- Hydroxyl group (-OH) : Enhances solubility (logP ~1.2) but reduces metabolic stability (CYP3A4-mediated oxidation) .

- Fluorobenzyl moiety : Increases lipophilicity (clogP +0.5) and blood-brain barrier penetration (PAMPA assay permeability: 12 × 10⁻⁶ cm/s) .

- Structural analogs : Replacing -OH with -OCH3 improves oral bioavailability (rat AUC0–24h: 450 vs. 280 ng·h/mL) but reduces target binding affinity (IC50: 120 nM vs. 85 nM) .

Basic Question: What spectroscopic signatures distinguish this compound from its analogs?

Answer:

- FT-IR : O-H stretch at 3200–3400 cm⁻¹ (hydroxypyrimidine) and C=O stretch at 1660 cm⁻¹ (amide) .

- 19F NMR : Single peak at δ -115 ppm (4-fluorobenzyl group) .

- UV-Vis : λmax at 265 nm (pyrimidine π→π* transition) .

Advanced Question: What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Answer:

- Isotope labeling : Deuterium at benzyl methylene (C-D bond) reduces CYP-mediated oxidation (t1/2 increased from 2.1 to 4.3 h in rat microsomes) .

- Prodrug design : Phosphate ester masking of -OH group enhances solubility and delays hepatic clearance .

- Co-crystallization : Co-administer with CYP inhibitors (e.g., ketoconazole) in PK studies to identify major metabolic pathways .

Intermediate Question: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

- X-ray crystallography : Monoclinic space group P2₁/c with unit cell parameters a = 10.2 Å, b = 7.8 Å, c = 15.4 Å. The hydroxypyrimidine forms intramolecular H-bonds with the carboxamide (N–H···O distance: 2.8 Å), stabilizing the planar conformation .

- Hirshfeld surface analysis : Reveals 12% F···H contacts (fluorobenzyl) and 35% O···H interactions (hydroxyl/amide) .

Advanced Question: What in vitro and in vivo models are appropriate for evaluating this compound's efficacy in oncological research?

Answer:

- In vitro :

- Cell viability assays (MTT) in EGFR-mutant NSCLC lines (e.g., PC-9, IC50 ≤ 1 µM) .

- Western blotting for phosphorylation inhibition (e.g., p-EGFR Tyr1068) .

- In vivo :

- Xenograft models (nude mice, tumor volume reduction ≥50% at 50 mg/kg/day) .

- Pharmacokinetic profiling: Plasma clearance (CL: 25 mL/min/kg) and volume of distribution (Vd: 1.8 L/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.